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Compound of Interest

Compound Name: 4-(2-Aminoethyl)-3-methylphenol

CAS No.: 88332-15-4

Cat. No.: B13896992

Get Quote

Executive Summary & Sourcing Strategy
Unlike common pharmacopeial impurities, 4-(2-Aminoethyl)-3-methylphenol (often listed as a

"Building Block" in chemical catalogs) lacks a USP or EP monograph. Researchers must

choose between "Research Grade" commercial chemicals or "Custom Synthesis" standards.
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Feature
Tier 1: Custom

Synthesis / Certified

Tier 2: Commercial

Building Block

Tier 3: Structural

Analog (Surrogate)

Primary Source

Specialized CROs

(e.g., Enamine,

ChemShuttle)

Reagent Suppliers

(e.g., Jiehua, MolPort)

Sigma/Merck (e.g.,

Tyramine)

Purity Guarantee
>98% (w/ qNMR

assay)
>95% (Area% only) >99% (Certified)

Data Package

Full CoA (H-NMR, C-

NMR, MS, HPLC,

ROI)

Limited (H-NMR,

HPLC)
Compendial (USP/EP)

Risk Profile
Low: Fit for

quantitative use.

High: Salt form

ambiguity (HCl vs

Free base), variable

water content.

Critical: Different

Response Factor

(RRF); valid only for

system suitability.

Cost / Lead Time
High (

$) / 4-8 Weeks
Low ($) / 1-2 Weeks Low ($) / Immediate

Recommendation
Gold Standard for

GMP release testing.

Acceptable for R&D if

in-house qualified

(see Sect. 3).

Not Recommended

for quantitation.

Technical Characterization & Experimental
Protocols
Since Tier 2 (Building Block) is the most common source, you must perform In-House

Qualification to elevate it to a "Secondary Reference Standard."

A. Identity Verification (NMR & MS)
1H NMR (400 MHz, DMSO-d6):

Aromatic Region: Look for the specific 1,3,4-substitution pattern. The methyl group at

position 3 breaks the symmetry of the typical para-substituted tyramine doublet-doublet.
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Key Diagnostic Peak: Aromatic Methyl (-CH₃) appears as a singlet around δ 2.1–2.2 ppm.

(Distinct from -OCH₃ which appears at ~3.8 ppm).

Side Chain: Two triplets for -CH₂-CH₂- at approx δ 2.7 and 2.9 ppm.

Mass Spectrometry (ESI+):

Target Mass: [M+H]⁺ = 152.1 Da (Free Base MW = 151.21).

Differentiation: 3-Methoxytyramine has [M+H]⁺ = 168.1 Da.

B. Purity & Assay Method (HPLC-UV)
Use this method to determine chromatographic purity and establish a Relative Response

Factor (RRF) if comparing against Tyramine.

Chromatographic Conditions:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 5% B to 40% B over 15 min; Hold 2 min.

Flow Rate: 1.0 mL/min.

Detection: UV at 280 nm (Phenol absorption) and 210 nm (Amide/Backbone).

Temperature: 30°C.

Experimental Data (Simulated Typical Results):
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Analyte
Retention Time
(min)

RRT (vs Tyramine) UV Max (nm)

Tyramine
(Surrogate)

6.2 1.00 276

4-(2-Aminoethyl)-3-

methylphenol
7.8 1.26 278

| 3-Methoxytyramine (Impurity) | 7.1 | 1.15 | 280 |

Note: The methyl group increases hydrophobicity, increasing retention time relative to

Tyramine.

Mandatory Qualification Workflow
If purchasing a "Building Block" grade (Tier 2), follow this decision tree to validate it for

analytical use.
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Receive Tier 2 Standard
(Building Block Grade)

1. Identity Check
(1H-NMR & MS)

Confirm Methyl vs Methoxy

2. Purity Assessment
(HPLC-UV @ 210/280nm)

Target > 98% Area

Is Purity > 98%?

Prep-HPLC Purification
(Isolate Main Peak)

No

3. Content Assay
(qNMR or Elemental Analysis)

Determine % w/w

Yes

Release as Secondary
Reference Standard

Click to download full resolution via product page

Caption: Workflow for qualifying a non-compendial chemical as a reference standard.

Stability & Storage Protocols
Phenethylamine derivatives are prone to oxidation (quinonoid formation) and hygroscopicity

(salt form).

Storage: Store at -20°C in a desiccator.
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Handling: Allow the vial to reach room temperature before opening to prevent condensation.

Solution Stability:

Solvent: Methanol or 0.1% Formic Acid in Water.

Shelf-Life: Stable for 7 days at 4°C if protected from light.

Degradation: Watch for "pinking" of the solution (oxidation of the phenol).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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